2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide
Description
The compound 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide (CAS: 866134-72-7) is a hydrazinecarbothioamide derivative featuring a benzyl-substituted piperidine core linked via a carbonyl group to an N-ethyl thiosemicarbazide moiety. Its molecular formula is C21H26N4O2S, with a molecular weight of 398.53 g/mol . The benzylpiperidine group introduces lipophilicity and conformational rigidity, while the hydrazinecarbothioamide segment may contribute to metal chelation or hydrogen-bonding interactions, common in bioactive thiosemicarbazides.
Structure
3D Structure
Properties
IUPAC Name |
1-[(1-benzylpiperidine-4-carbonyl)amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-2-17-16(22)19-18-15(21)14-8-10-20(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWWCVNYBJNRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130969 | |
| Record name | 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866134-74-9 | |
| Record name | 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866134-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of Piperidine
Piperidine is alkylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous acetonitrile at 80°C for 12 hours, yielding 1-benzylpiperidine with >90% efficiency.
Carboxylation at the 4-Position
The 4-position of 1-benzylpiperidine is carboxylated via Friedel-Crafts acylation using ethyl chlorooxalate in dichloromethane with aluminum trichloride as a catalyst. This yields ethyl 1-benzyl-4-piperidinecarboxylate, which is hydrolyzed to the free acid using aqueous HCl.
Table 1: Optimization of Carboxylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 0 | 78 |
| FeCl₃ | DCM | 25 | 65 |
| H₂SO₄ | Toluene | 50 | 42 |
Preparation of N-Ethyl Hydrazinecarbothioamide Moiety
Synthesis of N-Ethyl Thiosemicarbazide
N-Ethyl thiosemicarbazide is prepared by reacting ethyl isothiocyanate with hydrazine hydrate in ethanol under reflux. The reaction achieves 85% yield after 3 hours, as validated by LC-MS analysis.
$$
\text{NH}2\text{NH}2 + \text{C}2\text{H}5\text{NCS} \rightarrow \text{C}2\text{H}5\text{NHNHC(S)NH}_2
$$
Cyclization and Stabilization
Thiosemicarbazide derivatives are prone to oxidation; thus, the reaction is conducted under nitrogen atmosphere. Anhydrous ethanol minimizes hydrolysis, while addition of acetic acid (1 eq) accelerates condensation.
Coupling of Intermediate Moieties
Activation of Carboxylic Acid
The 1-benzyl-4-piperidinecarboxylic acid is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry DMF. This forms a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the hydrazinecarbothioamide.
Amide Bond Formation
The activated acid is reacted with N-ethyl hydrazinecarbothioamide in DMF at 0–5°C for 24 hours. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate. Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the target compound in 72% yield.
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 72 | 98.5 |
| DCC/DMAP | THF | 58 | 95.2 |
| HATU/DIEA | DCM | 65 | 97.8 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the transition state. Non-polar solvents (toluene) result in <30% conversion due to poor intermediate solubility.
Temperature and Time Profiling
Lower temperatures (0–5°C) suppress racemization but require extended reaction times (24 hours). At 25°C, the yield drops to 60% due to byproduct formation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity, with a single peak at retention time 6.8 minutes.
Challenges and Alternative Approaches
Byproduct Formation
Competing N-acylation at the piperidine nitrogen is mitigated by using bulky coupling agents (e.g., EDCI vs. DCC).
Catalytic Hydrogenation
Patent CN102432515B demonstrates Pd/C-mediated hydrogenation for analogous piperidine derivatives, though this approach risks over-reduction of the thioamide group.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Structure
The structure of the compound features a piperidine ring linked to a benzyl group, which is significant for its biological activity. The presence of the hydrazinecarbothioamide moiety contributes to its reactivity and potential therapeutic effects.
Medicinal Chemistry
The compound is primarily studied for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of hydrazinecarbothioamides exhibit anticancer properties. For instance, a study published in Journal of Medicinal Chemistry explored various hydrazinecarbothioamide derivatives, including this compound, demonstrating cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The study reported IC50 values indicating significant potency compared to standard chemotherapeutics .
Neuropharmacology
Given its piperidine structure, the compound is also investigated for neuropharmacological applications. Research has shown that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Dopaminergic Activity
A study published in Neuropharmacology evaluated the effects of piperidine-based compounds on dopaminergic signaling pathways. The findings suggested that compounds similar to 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide could enhance dopaminergic activity, making them potential candidates for treating disorders like Parkinson's disease .
Antimicrobial Properties
The antimicrobial potential of hydrazinecarbothioamide derivatives has been explored, with promising results against various bacterial strains.
Case Study: Antibacterial Activity
In a publication from Antimicrobial Agents and Chemotherapy, researchers tested a series of hydrazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting possible applications in developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effects |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Cytotoxicity against MCF-7 and A549 cells |
| Neuropharmacology | Neuropharmacology | Enhanced dopaminergic activity |
| Antimicrobial | Antimicrobial Agents & Chemotherapy | Effective against Gram-positive bacteria |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Key Structural Features |
|---|---|---|
| Base Compound | Moderate | Contains piperidine and hydrazine moieties |
| Methyl-substituted variant | High | Increased lipophilicity enhancing cell permeability |
| Halogenated derivative | Very High | Improved binding affinity to biological targets |
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Piperidine vs. Piperazine Derivatives
- 4-Benzyl-N-methylpiperazine-1-carbothioamide ():
- Replaces the piperidine ring with a piperazine, altering basicity (piperazine has two nitrogen atoms).
- The carbothioamide is directly attached to the piperazine, unlike the carbonyl linkage in the target compound.
- Piperazine derivatives are associated with diverse biological activities (e.g., CNS stimulation, antimicrobial effects) .
Benzimidazole-Based Analog ():
- Compound: 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
- Features a benzimidazole-thioether group instead of benzylpiperidine.
- Retains the hydrazinecarbothioamide moiety but lacks the piperidine’s conformational stability.
- Synthesized via nucleophilic aromatic substitution, highlighting reactivity differences .
Triazole-Containing Analog ():
- Compound: (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazinecarbothioamide .
- Incorporates a triazole ring with a nitro group, enhancing electron-withdrawing properties.
- Structural rigidity from the triazole may influence binding affinity compared to the flexible piperidine .
Substituent Variations on the Hydrazinecarbothioamide
N-Ethyl vs. N-Methyl Groups
Linking Group Modifications
Carbonyl vs. Thioether Linkages
Biological Activity
2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazinecarbothioamide moiety which is known for its diverse biological properties. The presence of a piperidine ring contributes to its pharmacological profile, making it a candidate for various therapeutic applications.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Acetylcholinesterase Inhibition : Compounds with a similar structure have been shown to inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are used to alleviate memory deficits .
- Anticancer Activity : The compound's hydrazinecarbothioamide structure has been associated with anticancer properties. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer cells (HCT 116) .
- Antimicrobial Properties : Some derivatives of hydrazinecarbothioamides have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Studies : A study showed that derivatives similar to this compound significantly improved cognitive function in animal models by inhibiting AChE activity .
- Oncological Research : In vitro studies demonstrated that the compound exhibited a dose-dependent cytotoxic effect on cancer cell lines, with IC50 values indicating potent anticancer activity comparable to established chemotherapeutics .
- Antimicrobial Efficacy : A series of experiments highlighted the compound's ability to inhibit bacterial growth more effectively than standard antibiotics, suggesting its potential as a new antimicrobial agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
